6-Fluoro-2-methylquinazolin-4-ol
Description
Historical Context and Evolution of Quinazoline (B50416) Chemistry
The history of quinazoline chemistry dates back to 1869, when Griess first prepared a quinazoline derivative. nih.gov However, it was the synthesis of the parent quinazoline molecule by Bischler and Lang in 1895, through the decarboxylation of its 2-carboxy derivative, that laid the foundational groundwork for the field. wikipedia.orgorientjchem.org A more refined synthesis was later developed by Gabriel in 1903. wikipedia.orgorientjchem.org The name "quinazoline" was proposed by Weddige, reflecting its isomeric relationship with cinnoline (B1195905) and quinoxaline (B1680401). omicsonline.org
Initially, interest in quinazolines was primarily academic. A significant turning point came in the mid-20th century with the isolation and elucidation of the structure of a quinazolinone alkaloid, febrifugine, from the Chinese medicinal plant Dichroa febrifuga, which was found to possess antimalarial properties. mdpi.com This discovery ignited a surge of interest in the medicinal applications of quinazoline derivatives. Another notable milestone was the introduction of Methaqualone in 1951, a quinazolinone derivative used for its sedative-hypnotic effects. omicsonline.org This marked the entry of synthetic quinazolines into the pharmaceutical market, solidifying their therapeutic potential.
| Year | Milestone | Significance |
| 1869 | First quinazoline derivative prepared by Griess. nih.gov | Marks the beginning of quinazoline chemistry. |
| 1895 | Parent quinazoline synthesized by Bischler and Lang. wikipedia.orgorientjchem.org | Established the fundamental structure. |
| 1903 | Improved synthesis of quinazoline by Gabriel. wikipedia.orgorientjchem.org | Provided a more accessible route to the scaffold. |
| Mid-20th Century | Isolation of the antimalarial alkaloid febrifugine. mdpi.com | Sparked interest in the medicinal properties of quinazolines. |
| 1951 | Introduction of the sedative-hypnotic drug Methaqualone. omicsonline.org | Demonstrated the therapeutic potential of synthetic quinazoline derivatives. |
Importance of Nitrogen Heterocycles in Medicinal Chemistry and Materials Science
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with approximately 60% of FDA-approved drugs featuring a nitrogen heterocycle in their structure. mdpi.com Their prevalence stems from their ability to engage in various non-covalent interactions, such as hydrogen bonding, with biological targets like proteins and nucleic acids. nih.gov This structural versatility allows them to mimic natural metabolites and products, making them ideal candidates for drug design. openmedicinalchemistryjournal.com
The significance of nitrogen heterocycles extends beyond pharmaceuticals into materials science, where they are integral components of polymers, dyes, and corrosion inhibitors. openmedicinalchemistryjournal.com The presence of nitrogen atoms within the ring structure imparts unique electronic and physical properties, influencing factors like conductivity, light absorption, and thermal stability. nih.gov
Specific Relevance of the Quinazolin-4-ol/Quinazolin-4-one Moiety in Scaffold Design
The quinazolin-4-one moiety, an oxidized form of quinazoline, and its tautomer quinazolin-4-ol, are considered "privileged structures" in drug discovery. omicsonline.orgnih.gov This designation arises from their ability to serve as a versatile scaffold for the development of ligands for a wide range of biological targets. researchgate.net The stability of the quinazolin-4-one nucleus allows for extensive functionalization at various positions, enabling the fine-tuning of pharmacological activity. researchgate.net
This scaffold is a key component in numerous biologically active compounds, including natural alkaloids and synthetic molecules with diverse therapeutic applications. omicsonline.orgresearchgate.net The structural and electronic properties of the quinazolin-4-one ring system make it an excellent hinge-binding moiety, particularly for inhibiting enzymes like kinases. dovepress.com This has led to the development of several successful anticancer drugs, such as Gefitinib and Lapatinib, which target epidermal growth factor receptor (EGFR) kinases. wikipedia.org
The 2,3-dihydroquinazolin-4(1H)-one (DHQ) is another important derivative that serves as a core structural component in many biologically active compounds and as a synthon for preparing other quinazolinone derivatives. rsc.org
Overview of Research Trajectories for Fluorinated Quinazoline Derivatives
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. This strategy, known as fluorination, is a widely used tool in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. In the context of quinazolines, the incorporation of fluorine has led to the discovery of derivatives with potent and diverse pharmacological activities.
Research into fluorinated quinazoline derivatives has explored a wide range of therapeutic areas. For instance, fluorinated quinazolinones have been investigated for their anticonvulsant and anticancer activities. mdpi.comnih.gov Studies have shown that the position of the fluorine atom on the quinazoline ring can significantly influence the biological activity. mdpi.com For example, certain fluorinated quinazolinone-sulphonamide hybrids have demonstrated substantial in vitro anticancer activity. nih.gov The development of domino sequences for the synthesis of fluorine-substituted quinazolines has also opened up new avenues for creating novel antiviral agents. thieme-connect.com
The ongoing research in this area focuses on synthesizing novel fluorinated quinazoline scaffolds and evaluating their potential as therapeutic agents for various diseases, including cancer, microbial infections, and neurological disorders.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUNYJURDZUDIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674257 | |
| Record name | 6-Fluoro-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194473-04-6 | |
| Record name | 6-Fluoro-2-methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194473-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Future Research Directions and Translational Perspectives for 6 Fluoro 2 Methylquinazolin 4 Ol
Exploration of Novel Synthetic Pathways for Enhanced Yield and Selectivity
The development of efficient and selective synthetic routes is paramount for the cost-effective production of 6-Fluoro-2-methylquinazolin-4-ol and its derivatives. While classical methods like the Niementowski reaction provide a foundation, contemporary organic synthesis offers a plethora of new strategies. ijprajournal.comekb.eg
Future synthetic explorations could focus on:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of various quinazolin-4-ones. ijprajournal.comekb.eg Applying microwave irradiation to the cyclization step in the synthesis of this compound could lead to a more efficient process.
Transition-Metal-Free Synthesis: Recent advancements have highlighted the use of greener oxidants like H₂O₂ in the synthesis of quinazolin-4-one scaffolds, offering a more sustainable and environmentally friendly alternative to traditional methods that may rely on metal catalysts. acs.org
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters such as temperature and mixing, leading to higher yields, improved purity, and safer reaction conditions.
Catalytic Methods: The use of novel catalysts, including organocatalysts or nanocatalysts, could enhance the selectivity of the fluorination and cyclization steps, reducing the formation of unwanted byproducts.
| Methodology | Potential Advantages for this compound Synthesis | Key Considerations |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, potentially higher yields. ijprajournal.com | Requires specialized equipment, optimization of irradiation parameters. |
| Transition-Metal-Free Synthesis | Environmentally friendly, avoids metal contamination. acs.org | May require optimization of oxidant and reaction conditions. |
| Flow Chemistry | Improved control, safety, and scalability. | Initial setup costs can be high. |
| Novel Catalysis | Enhanced selectivity and efficiency. | Catalyst cost and recyclability. |
Development of New Biological Assays for Target Identification
A crucial step in realizing the therapeutic potential of this compound is the identification of its specific biological targets. While quinazolines are known to interact with a range of targets, including kinases and polymerases, the precise targets for this particular derivative remain to be fully elucidated. researchgate.netfrontiersin.orgekb.eg
Future research in this area should include:
Activity-Based Protein Profiling (ABPP): This powerful chemoproteomic technique can be used to identify the direct protein targets of this compound in a cellular context.
High-Throughput Screening (HTS): Screening the compound against large panels of recombinant enzymes, receptors, and other purified proteins can rapidly identify potential molecular targets.
Phenotypic Screening with Target Deconvolution: Assessing the effect of the compound on cellular phenotypes (e.g., cancer cell proliferation, bacterial growth) followed by techniques such as thermal proteome profiling or genetic approaches can help to identify the responsible targets.
Development of Fluorescent Biosensors: The creation of fluorescently labeled derivatives of this compound could enable real-time tracking of the compound's localization and binding within living cells. frontiersin.org
| Target Class | Examples | Therapeutic Area | Relevance for this compound |
|---|---|---|---|
| Kinases | EGFR, VEGFR, CDK5 frontiersin.orgacs.orgtandfonline.com | Cancer, Inflammation | High potential due to the prevalence of kinase inhibition by quinazolines. |
| Polymerases | PARP-1 rsc.org | Cancer | Worth investigating, especially in the context of DNA repair inhibition. |
| Microbial Enzymes | DNA gyrase, Dihydrofolate reductase scirp.org | Infectious Diseases | Potential for development as a novel antimicrobial agent. |
| Signal Transduction Proteins | PhoP/PhoQ nih.gov | Infectious Diseases | Could offer a novel antivirulence strategy. |
Advanced Computational Modeling for Rational Design and Optimization
In silico methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. acs.org For this compound, computational modeling can provide deep insights into its structure-activity relationships (SAR) and guide the design of more potent and selective derivatives.
Key computational approaches to be employed include:
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of this compound and its analogs with their biological activities. acs.org This can help in predicting the activity of novel, unsynthesized derivatives.
Molecular Docking: Docking studies can predict the binding mode and affinity of this compound to the active sites of potential biological targets, providing a molecular basis for its activity. rsc.orgjapsonline.com
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound when bound to its target, providing insights into the stability of the complex and the key interactions that govern binding. acs.org
Integration of Artificial Intelligence and Machine Learning in Quinazoline Research
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast datasets to predict compound properties and identify novel drug candidates. researchgate.netresearchgate.net
Future applications of AI and ML in the context of this compound research include:
Predictive Modeling: ML algorithms can be trained on existing data for quinazoline derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of novel analogs of this compound.
De Novo Drug Design: Generative AI models can be used to design novel quinazoline-based molecules with desired properties, potentially leading to the discovery of compounds with improved efficacy and safety profiles.
Reaction Prediction: Machine learning models can predict the outcomes of chemical reactions, aiding in the design of efficient synthetic pathways for this compound and its derivatives. researchgate.net
Potential for Derivatization Towards Specific Biological Targets
The core structure of this compound provides a versatile scaffold for chemical modification to enhance its affinity and selectivity for specific biological targets. The strategic addition of various functional groups can lead to derivatives with improved therapeutic properties.
Promising avenues for derivatization include:
Q & A
Basic: What synthetic methodologies are optimal for preparing 6-Fluoro-2-methylquinazolin-4-ol with high purity?
Answer:
The synthesis typically involves multi-step reactions starting from substituted quinazoline precursors. Key steps include:
- Condensation reactions : Reacting halogenated intermediates (e.g., 6-fluoroquinazolinone derivatives) with methylating agents under controlled conditions (e.g., ethanol or dioxane-acetic acid mixtures at reflux) .
- Functional group protection : Protecting the hydroxyl group during methylation to avoid side reactions.
- Purification : Use of column chromatography or recrystallization in ethanol to isolate the product. Analytical techniques like TLC and HPLC are critical for monitoring reaction progress .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Answer:
- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., fluorine at C6, methyl at C2) and hydroxyl group presence .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 207.2) .
- HPLC : Assesses purity (>95% recommended for biological assays) .
Basic: How should researchers design initial biological activity screens for this compound?
Answer:
- Target selection : Prioritize enzymes/receptors where quinazolines show activity (e.g., kinase inhibition, antimicrobial targets) .
- In vitro assays :
- Antimicrobial : Broth microdilution against S. aureus or E. coli (MIC determination).
- Enzyme inhibition : Fluorescence-based assays (e.g., EGFR kinase inhibition at 10 µM) .
- Dose-response curves : Use 3–5 log-scale concentrations to identify preliminary EC50 values .
Advanced: How can structure-activity relationship (SAR) studies be optimized for this compound derivatives?
Answer:
- Systematic substitutions : Modify the hydroxyl (C4), fluorine (C6), or methyl (C2) groups. For example:
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like DHFR or topoisomerases .
Advanced: How to resolve contradictions in reported bioactivity data (e.g., IC50 variability)?
Answer:
- Assay standardization :
- Control cell lines (e.g., HeLa vs. HEK293) and culture conditions (e.g., serum-free media).
- Validate enzyme sources (recombinant vs. native) .
- Structural verification : Re-characterize disputed compounds via X-ray crystallography or 2D NMR to confirm regiochemistry .
Advanced: What solvent systems optimize regioselectivity in functionalizing this compound?
Answer:
- Polar aprotic solvents : DMF or DMSO enhance nucleophilic substitution at C4 (hydroxyl group) .
- Protic solvents (ethanol/water) : Favor electrophilic aromatic substitution at C6/C7 positions.
- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) in THF improve selectivity for meta-substitution .
Advanced: What strategies enable oxidative functionalization of the methyl group at C2?
Answer:
- Oxidizing agents : KMnO4 in acidic conditions converts -CH3 to -COOH .
- Radical oxidation : Use AIBN and O2 under UV light to generate -CH2OH intermediates.
- Enzymatic oxidation : Laccase-mediated oxidation in buffered systems (pH 5–6) for eco-friendly modification .
Advanced: How to elucidate the mechanism of enzyme inhibition for this compound?
Answer:
- Kinetic assays : Measure Ki values via Lineweaver-Burk plots under varying substrate concentrations .
- X-ray crystallography : Co-crystallize with target enzymes (e.g., thymidylate synthase) to identify binding motifs .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
